1-(3-Bromo-2-fluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPIDFXSBXICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703905 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221715-80-5 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral alcohol 1-(3-Bromo-2-fluorophenyl)ethanol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, necessitating a thorough understanding of its preparation and analytical profile. This document outlines two primary synthetic routes and details the expected analytical characterization of the target molecule.
Synthesis of this compound
Two principal and reliable methods for the synthesis of this compound are the Grignard reaction starting from 3-bromo-2-fluorobenzaldehyde and the reduction of 1-(3-bromo-2-fluorophenyl)ethanone.
Grignard Reaction Protocol
The Grignard reaction offers a classic and effective method for forming the carbon-carbon bond necessary to construct the ethanol moiety.[1][2] This involves the preparation of a Grignard reagent from methyl magnesium bromide, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-2-fluorobenzaldehyde.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine and may require gentle heating to start. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The solution of 3-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]
Caption: Grignard reaction pathway for the synthesis of this compound.
Reduction of 1-(3-bromo-2-fluorophenyl)ethanone
An alternative and often high-yielding route is the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.[4][5] Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(3-bromo-2-fluorophenyl)ethanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C with stirring.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water or a dilute acid (e.g., 1M HCl). The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]
Caption: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone to this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data based on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8]
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.4 - 1.6 | Doublet | ~6-7 |
| -OH | 2.0 - 4.0 | Broad Singlet | - |
| -CH(OH) | 5.0 - 5.3 | Quartet | ~6-7 |
| Aromatic-H | 7.0 - 7.6 | Multiplet | - |
Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent.
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[9]
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | 23 - 27 |
| -CH(OH) | 68 - 72 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-F | 158 - 162 (with C-F coupling) |
| Other Aromatic C | 125 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (alcohol) | 1050 - 1260 | Strong |
| C-F | 1000 - 1400 | Strong |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]
| Ion | Expected m/z |
| [M]⁺ (with ⁷⁹Br) | 218 |
| [M]⁺ (with ⁸¹Br) | 220 |
| [M-CH₃]⁺ | 203/205 |
| [M-H₂O]⁺ | 200/202 |
Data Presentation
The following tables summarize the key physical and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
Table 2: Summary of Expected Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Doublet for -CH₃, Quartet for -CH(OH), Multiplet for aromatic protons |
| ¹³C NMR | Signals for aliphatic and aromatic carbons, with characteristic C-F coupling |
| IR | Strong, broad O-H stretch; Strong C-O stretch; C-F and C-Br stretches |
| MS | Molecular ion peaks at m/z 218 and 220 in a ~1:1 ratio |
Experimental Workflow and Logic
The synthesis and characterization of this compound follows a logical progression from starting materials to the final, purified, and well-characterized product.
Caption: Overall experimental workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the outlined protocols based on their specific laboratory conditions and available resources.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 3. NaBH4 | PPT [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Alcohols | OpenOChem Learn [learn.openochem.org]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
Technical Guide: Physicochemical Properties of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a halogenated aromatic alcohol. Its chemical structure incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and an ethanol group, rendering it a chiral molecule. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both bromine and fluorine atoms offers multiple reaction sites for further functionalization, making it a versatile building block in medicinal chemistry. Understanding its physicochemical properties is crucial for its effective application in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic routes, predicting its behavior in different solvent systems, and for its characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFO | [1][2][3] |
| Molecular Weight | 219.05 g/mol | [1][2][3] |
| CAS Number | 1221715-80-5 | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 271.0 ± 25.0 °C (Predicted) | [1][2] |
| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| LogP | 2.6415 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.
Experimental Protocol: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone
This procedure details a general method for the reduction of a substituted acetophenone to the corresponding ethanol derivative using a chemical reducing agent.
Materials:
-
1-(3-bromo-2-fluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromo-2-fluorophenyl)ethanone (1 equivalent) in a mixture of methanol and dichloromethane (a common ratio is 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.5 to 2 equivalents) to the solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and then transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The coupling patterns will be complex due to the presence of both bromine and fluorine substituents.
-
Methine Proton (-CHOH): A quartet or a doublet of doublets is expected for the proton attached to the carbon bearing the hydroxyl group (typically δ 4.8-5.5 ppm), coupled to the methyl protons and potentially the hydroxyl proton.
-
Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group (typically δ 1.4-1.6 ppm), coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary depending on the concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F), and smaller couplings will be observed for carbons at two and three bonds away. The carbon attached to bromine will also have a characteristic chemical shift.
-
Methine Carbon (-CHOH): The signal for the carbon bearing the hydroxyl group is expected in the range of δ 65-75 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the range of δ 20-25 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]
-
C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[8]
-
C-H Stretch (Aliphatic): Absorption bands for the aliphatic C-H stretching vibrations of the methyl and methine groups are expected just below 3000 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Medium to weak absorption bands for the aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[7]
-
C-O Stretch: A strong absorption band for the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
-
C-Br and C-F Stretches: Absorptions for the C-Br and C-F stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance).[9] The molecular weight is 219.05, so peaks around m/z 218 and 220 are expected.
-
Fragmentation: Common fragmentation patterns would include the loss of a methyl group (CH₃), a water molecule (H₂O), and cleavage of the C-C bond between the aromatic ring and the ethanol side chain.
Logical Relationships and Workflow
The following diagram illustrates the central role of this compound as a synthetic intermediate, connecting its fundamental properties to its synthesis and potential applications.
Conclusion
This compound is a key synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide provides a foundational understanding of this compound for professionals engaged in synthetic chemistry and drug development, highlighting the essential data required for its handling, characterization, and application in creating more complex molecules.
References
- 1. 2-(3-broMo-2-fluorophenyl)ethanol CAS#: 1201641-02-2 [m.chemicalbook.com]
- 2. 2-(3-broMo-2-fluorophenyl)ethanol CAS#: 1201641-02-2 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(3-Bromo-2-methylphenyl)ethanol | 1593373-10-4 [sigmaaldrich.com]
- 5. minio.scielo.br [minio.scielo.br]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-Bromo-2-fluorophenyl)ethanol. Due to the limited availability of specific, publicly accessible raw data for this compound, this guide presents expected spectral features based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.
Molecular Structure and Numbering
The chemical structure of this compound is presented below. The atom numbering scheme is provided to facilitate the assignment of NMR signals.
Figure 1: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects on the phenyl ring and typical chemical shifts for similar structural motifs.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7 (CH₃) | 1.4 - 1.6 | Doublet (d) | ~6.5 |
| H (OH) | Variable (1.8 - 4.0) | Singlet (s, broad) | - |
| H13 (CH) | 5.1 - 5.3 | Quartet (q) | ~6.5 |
| H4 | 7.0 - 7.2 | Triplet (t) | ~8.0 |
| H5 | 7.3 - 7.5 | Triplet of doublets (td) | ~8.0, ~1.5 |
| H6 | 7.5 - 7.7 | Triplet of doublets (td) | ~8.0, ~1.5 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are referenced to TMS at 0.00 ppm. The predictions account for the electronic effects of the bromine, fluorine, and hydroxyethyl substituents on the aromatic ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 (CH₃) | 23 - 27 |
| C13 (CHOH) | 68 - 72 |
| C3 (C-Br) | 108 - 112 (d, J(C-F) ~15-20 Hz) |
| C4 | 124 - 128 |
| C5 | 129 - 133 |
| C6 | 125 - 129 (d, J(C-F) ~3-5 Hz) |
| C1 | 140 - 144 (d, J(C-F) ~5-8 Hz) |
| C2 (C-F) | 158 - 162 (d, J(C-F) ~240-250 Hz) |
Experimental Protocol for NMR Data Acquisition
A standardized experimental protocol is crucial for obtaining reliable and reproducible NMR data. The following outlines a typical procedure for the characterization of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The probe should be tuned and matched for both ¹H and ¹³C nuclei.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field and achieve sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.
Spectroscopic Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 1-(3-Bromo-2-fluorophenyl)ethanol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol, aromatic, and halogenated functionalities.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on typical wavenumber ranges for the functional groups present in the molecule.[1][2][3]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |
| ~3350 | O-H | Stretching | Strong, Broad |
| ~3050 | C-H (Aromatic) | Stretching | Medium |
| ~2970 | C-H (Alkyl) | Stretching | Medium |
| ~1580, ~1470 | C=C (Aromatic) | Stretching | Medium-Strong |
| ~1250 | C-O | Stretching | Strong |
| ~1100 | C-F | Stretching | Strong |
| ~650 | C-Br | Stretching | Medium |
Experimental Protocol: FT-IR Spectroscopy
A standard experimental protocol for obtaining an FT-IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The resulting spectrum is then analyzed to identify the characteristic absorption peaks.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of a liquid sample.
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
| m/z (Predicted) | Ion | Comments |
| 218/220 | [C₈H₈BrFO]⁺ | Molecular ion (M⁺) peak, showing the characteristic bromine isotope pattern. |
| 203/205 | [C₇H₅BrFO]⁺ | Loss of a methyl group (•CH₃). |
| 200/202 | [C₈H₆BrF]⁺ | Loss of water (H₂O). |
| 123 | [C₇H₅FO]⁺ | Loss of a bromine radical (•Br). |
| 109 | [C₆H₄FO]⁺ | Further fragmentation of the brominated ring. |
| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage of the ethanol side chain. |
Experimental Protocol: Mass Spectrometry
A typical protocol for analyzing a liquid sample like this compound using electron ionization mass spectrometry (EI-MS) is as follows:
-
Sample Introduction: A small amount of the sample is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, positively charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and elucidate the structure of the compound based on its fragmentation pattern.
Fragmentation Pathway Diagram
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected FT-IR and mass spectral characteristics of this compound. The presented data, while predictive, is based on well-established spectroscopic principles and serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development. Experimental verification of these predictions is recommended for definitive structural confirmation and for establishing robust analytical methods for this compound.
References
Crystal Structure Determination of 1-(3-Bromo-2-fluorophenyl)ethanol: Data Unavailability and Analysis of a Related Compound
A comprehensive search of crystallographic databases and scientific literature did not yield any publicly available data on the crystal structure determination of 1-(3-Bromo-2-fluorophenyl)ethanol. Therefore, the requested in-depth technical guide for this specific compound cannot be provided.
However, a detailed crystallographic analysis is available for the closely related compound, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one . This guide will provide a comprehensive overview of its crystal structure determination, adhering to the requested format and technical depth, to serve as a valuable reference for researchers in structural chemistry and drug development.
In-Depth Technical Guide: Crystal Structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
This technical guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a chalcone derivative.
Data Presentation
The crystallographic data and refinement parameters for (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are summarized in the tables below. This information provides a quantitative overview of the crystal structure.
Table 1: Crystal Data and Structure Refinement. [1]
| Parameter | Value |
| Empirical formula | C₁₅H₁₀BrFO |
| Formula weight | 305.13 |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 7.6032 (7) Å |
| b | 5.9277 (6) Å |
| c | 27.600 (3) Å |
| α | 90° |
| β | 90.662 (3)° |
| γ | 90° |
| Volume | 1242.0 (2) ų |
| Z | 4 |
| Calculated density | 1.632 Mg/m³ |
| Absorption coefficient | 3.31 mm⁻¹ |
| F(000) | 608 |
| Crystal size | 0.49 x 0.44 x 0.33 mm |
| Data collection | |
| θ range for data collection | 1.5 to 28.1° |
| Index ranges | -10 ≤ h ≤ 9, -7 ≤ k ≤ 7, -33 ≤ l ≤ 36 |
| Reflections collected | 9109 |
| Independent reflections | 2983 [R(int) = 0.027] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2983 / 0 / 163 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.094 |
| R indices (all data) | R₁ = 0.041, wR₂ = 0.101 |
| Largest diff. peak/hole | 0.40 and -0.26 e.Å⁻³ |
Experimental Protocols
2.1 Synthesis and Crystallization [2][3][4]
The synthesis of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation reaction.
-
Reactants: 3′-Bromoacetophenone (1.99 g, 0.01 mol) and 3-fluorobenzaldehyde (1.24 g, 0.01 mol).
-
Solvent: Methanol (20 ml).
-
Catalyst: A catalytic amount of sodium hydroxide (NaOH).
Procedure:
-
3′-Bromoacetophenone and 3-fluorobenzaldehyde were mixed and dissolved in methanol.
-
A catalytic amount of NaOH solution was added dropwise to the stirred mixture.
-
The reaction mixture was stirred for 4 hours at room temperature.
-
The resulting crude solid was collected by filtration.
-
The solid was washed several times with distilled water.
-
The pure chalcone was obtained by recrystallization from methanol.
-
Single crystals suitable for X-ray diffraction were grown by the slow evaporation of the methanol solution.
The reaction yielded a product with a melting point of 311–313 K.[2][4]
2.2 X-ray Data Collection and Structure Refinement [1]
A suitable single crystal was selected and mounted on a Rigaku Saturn724+ diffractometer.
-
Data Collection: The crystal was maintained at 100 K during data collection. The data were collected using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.
Caption: Workflow for the crystal structure determination of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.
References
Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 1-(3-Bromo-2-fluorophenyl)ethanol
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core solubility and stability studies of the novel compound 1-(3-Bromo-2-fluorophenyl)ethanol. While specific experimental data for this compound is not publicly available, this guide outlines the critical experimental protocols and theoretical framework necessary to characterize its physicochemical properties. Understanding these attributes is paramount for predicting a compound's behavior in biological systems and for its successful development into a viable therapeutic agent.
Introduction to this compound
This compound is a halogenated aromatic alcohol with potential applications in medicinal chemistry. Its structure, featuring a bromo and a fluoro substituent on the phenyl ring, suggests that it may exhibit desirable pharmacological properties. However, the journey from a promising lead compound to a clinical candidate is contingent on a thorough understanding of its fundamental physicochemical characteristics, primarily its solubility and stability. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of a drug product. This guide details the essential studies required to build a comprehensive physicochemical profile of this compound.
Solubility Studies: A Foundation for Preclinical Development
Solubility is a critical determinant of a drug's absorption and bioavailability. The following sections outline the standard methodologies for assessing the solubility of a new chemical entity like this compound.
Kinetic and Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that can be achieved by adding a concentrated solution in an organic solvent (like DMSO) to an aqueous buffer, followed by a short incubation period.[1][2][3][4] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility issues.[1][4]
Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[5][6][7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[1][2] This measurement is more relevant for formulation development.[4][7]
Table 1: Recommended Solvents for Solubility Profiling
| Solvent System | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Simulated Gastric Fluid (SGF), pH 1.2 | Assesses solubility in the stomach. |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Assesses solubility in the small intestine. |
| Water (degassed) | Baseline aqueous solubility. |
| Ethanol | Common co-solvent in formulations. |
| Dichloromethane | A representative non-polar organic solvent. |
| Propylene Glycol | Common vehicle for preclinical studies. |
| Polyethylene Glycol 400 (PEG 400) | Common excipient in formulations. |
Experimental Protocols for Solubility Determination
This high-throughput method assesses the aqueous solubility of a compound upon its addition from a DMSO stock solution.[4][8]
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Mix the solution and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[8]
-
Measure the turbidity of the solution using a nephelometer to detect precipitation.
-
Alternatively, for UV spectroscopy, filter the solution to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.[8]
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve.
This method determines the equilibrium solubility of the compound.[2]
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Stability Studies: Ensuring Compound Integrity
Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products.[9][10] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation pathways.[11]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to various conditions to predict its stability and to develop stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Assess stability in acidic environments (e.g., stomach). |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Assess stability in basic environments (e.g., intestine). |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid compound at 80°C for 48 hours | Determine the impact of high temperatures on the solid state. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16] | Assess degradation upon exposure to light. |
Experimental Protocol for Forced Degradation
Protocol:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound is used.
-
For hydrolytic and oxidative studies, incubate the solutions at the specified temperatures for the designated time. A control sample in a neutral solvent should be kept at the same temperature.
-
For thermal stability, place the solid compound in a temperature-controlled oven.
-
For photostability, expose the solid compound to a light source that meets ICH Q1B requirements, with a dark control sample stored under the same conditions to separate the effects of light and heat.[17]
-
At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization for acid/base hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. evotec.com [evotec.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
Theoretical and Computational Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of the chemical properties of 1-(3-Bromo-2-fluorophenyl)ethanol. Due to its status as a novel or sparsely documented compound, this guide synthesizes information from closely related analogs and established computational methodologies to predict its spectroscopic characteristics, outline a plausible synthetic route, and detail a robust computational analysis workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and similar halogenated phenyl ethanols for applications in medicinal chemistry and materials science.
Introduction
Halogenated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by halogen substituents. The presence of bromine and fluorine on a phenyl ethanol scaffold, as in this compound, is expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide presents a detailed theoretical framework for understanding the molecular structure and properties of this compound.
Predicted Physicochemical and Spectroscopic Data
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for applications in drug development and chemical synthesis.
| Property | Predicted Value |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid |
| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate) and sparingly soluble in water. |
| XLogP3 | ~2.5-3.0 (Estimated based on similar structures) |
Predicted Spectroscopic Data
The following tables outline the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.50 | Doublet (d) | 3H | -CH₃ | Coupling to the methine proton. |
| ~2.0-3.0 | Singlet (s) | 1H | -OH | Chemical shift can vary with concentration and solvent. |
| ~5.0-5.2 | Quartet (q) | 1H | -CH(OH)- | Coupling to the methyl protons. |
| ~7.0-7.6 | Multiplet (m) | 3H | Aromatic Protons | Complex splitting pattern due to Br and F substitution. |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~25 | -CH₃ | |
| ~70 | -CH(OH)- | |
| ~115-145 | Aromatic Carbons | Six distinct signals are expected due to the substitution pattern. |
| ~(Varies) | C-F | Large coupling constant (¹JCF) is expected. |
| ~(Varies) | C-Br |
Table 3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3350 | O-H stretch (alcohol) | Broad, Strong |
| ~3050-2850 | C-H stretch (aromatic & aliphatic) | Medium |
| ~1570-1450 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1250-1150 | C-F stretch | Strong |
| ~1070 | C-O stretch (secondary alcohol) | Strong |
| ~700-550 | C-Br stretch | Medium |
Experimental Protocols
Synthesis of this compound
The most plausible synthetic route to this compound is the reduction of its corresponding ketone, 3'-Bromo-2'-fluoroacetophenone. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for ketones.[1][2][3]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-Bromo-2'-fluoroacetophenone (1.0 eq.) in methanol (10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.[4]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the key functional groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Computational Studies
Computational chemistry provides valuable insights into the molecular properties of this compound. Density Functional Theory (DFT) is a powerful method for these investigations.
Computational Methodology
A typical computational protocol for studying this molecule would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound is built and then its geometry is optimized using DFT. The B3LYP functional is a widely used and reliable choice for this purpose. A suitable basis set, such as 6-311G(d,p) or 6-311++G(d,p), should be employed to accurately describe the electronic structure, especially for the halogen atoms.[5][6]
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated. These properties provide insights into the molecule's reactivity and potential interaction sites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Computational Analysis Workflow
This diagram outlines the steps involved in the theoretical and computational analysis of the target molecule.
Conclusion
This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. By leveraging data from analogous compounds and established computational methods, we have outlined its predicted properties and provided detailed protocols for its synthesis and analysis. This information is intended to facilitate further experimental and computational research into this and other novel halogenated compounds for a variety of scientific applications. Future work should focus on the experimental validation of the predicted data presented herein.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
Chiral Properties of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated chiral properties of 1-(3-Bromo-2-fluorophenyl)ethanol and the established methodologies for their characterization. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document focuses on the theoretical framework and practical approaches for its synthesis, chiral resolution, and the determination of its absolute configuration. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the stereochemistry of this and similar chiral alcohols, which are valuable building blocks in medicinal chemistry.
Introduction
Chirality is a critical consideration in drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The molecule this compound possesses a single stereocenter at the carbinol carbon, and therefore exists as a pair of enantiomers, (R)- and (S)-1-(3-Bromo-2-fluorophenyl)ethanol. The presence of bromine and fluorine atoms on the phenyl ring can influence its interaction with biological targets, making the stereochemically pure isomers of significant interest for pharmaceutical research.
Synthesis of Racemic this compound
The synthesis of racemic this compound typically proceeds through the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.
Experimental Protocol: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone
Materials:
-
1-(3-bromo-2-fluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3-bromo-2-fluorophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
The product can be further purified by column chromatography on silica gel.
Chiral Resolution of this compound
The separation of the enantiomers of racemic this compound can be achieved through several methods, most commonly via diastereomeric salt crystallization or chiral chromatography.
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-O-acetylmandelic acid)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Filtration apparatus
-
Base (e.g., sodium hydroxide)
-
Acid (e.g., hydrochloric acid)
Procedure:
-
Dissolve the racemic alcohol in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The less soluble diastereomer will crystallize out first.
-
The enantiomeric purity of the crystallized salt can be assessed by analytical methods after liberating the alcohol.
-
To recover the enantiomerically enriched alcohol, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the resolving agent, making it water-soluble.
-
Extract the liberated alcohol with an organic solvent.
-
Dry the organic extract, and remove the solvent to obtain the enantiomerically enriched alcohol.
-
The other enantiomer can be recovered from the mother liquor by a similar workup after acidification.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for baseline separation.
Procedure:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.
Determination of Absolute Configuration
The absolute configuration (R or S) of the separated enantiomers must be determined experimentally.
X-ray Crystallography
Unambiguous determination of the absolute configuration can be achieved by single-crystal X-ray diffraction analysis of an enantiomerically pure crystal or a crystal of a diastereomeric salt.
Spectroscopic and Chemical Correlation Methods
In the absence of suitable crystals, spectroscopic methods like Circular Dichroism (CD) or comparison of the sign of optical rotation with known compounds of similar structure can provide a tentative assignment. Chemical correlation to a compound of known absolute configuration is another established method.
Quantitative Data
As specific experimental data for this compound is not available, the following tables are presented as templates for data presentation once the necessary experiments are conducted.
Table 1: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | tR1 |
| Enantiomer 2 | tR2 |
Table 2: Hypothetical Specific Rotation Data
| Enantiomer | Configuration | Specific Rotation [α]D20 (c=1, CHCl₃) |
| Enantiomer 1 | (R) or (S) | value |
| Enantiomer 2 | (S) or (R) | value |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and chiral resolution of this compound.
Caption: Synthetic pathway to racemic this compound.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Conclusion
While this compound is a commercially available compound, detailed information on its chiral properties is currently lacking in the scientific literature. This guide provides a comprehensive overview of the standard and effective methodologies that can be employed to synthesize, resolve, and characterize the enantiomers of this potentially valuable chiral building block. The experimental protocols and data presentation formats outlined here serve as a practical resource for researchers in the pharmaceutical and chemical sciences to unlock the stereochemical details of this and other novel chiral molecules.
References
An In-depth Technical Guide to the Formation of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-(3-Bromo-2-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details two principal mechanistic pathways: the reduction of a ketone precursor and the Grignard reaction. Each method is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.
Core Synthesis Pathways
The formation of this compound can be effectively achieved through two distinct and reliable synthetic strategies. The first involves the synthesis of the precursor ketone, 3-bromo-2-fluoroacetophenone, followed by its reduction. The second pathway utilizes a Grignard reagent to form the desired secondary alcohol.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound via the two primary methods.
| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Pathway 1: Ketone Reduction | ||||||
| Synthesis of 3-Bromo-2-fluoroacetophenone | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | Tetrahydrofuran | 97 | >98 | [1] |
| Reduction to this compound | 3-Bromo-2-fluoroacetophenone | Sodium borohydride | Methanol | ~95 | >98 | [2] |
| Pathway 2: Grignard Reaction | ||||||
| Synthesis of 3-Bromo-2-fluorobenzaldehyde | 1-Bromo-2-fluoro-3-(bromomethyl)benzene | Hexamethylenetetramine, Acetic acid, Water | Chloroform | 85-90 | >98 | |
| Formation of this compound | 3-Bromo-2-fluorobenzaldehyde | Methylmagnesium bromide | Diethyl ether | >98 | >98 | [3] |
Experimental Protocols
Pathway 1: Ketone Reduction
This pathway involves two main stages: the synthesis of the intermediate ketone, 3-bromo-2-fluoroacetophenone, and its subsequent reduction to the target alcohol.
1.1 Synthesis of 3-Bromo-2-fluoroacetophenone
This procedure is adapted from the general principles of Weinreb ketone synthesis.
-
Materials:
-
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) to the cooled solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH reaches 1.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromo-2-fluoroacetophenone as a yellow oil.[1]
-
1.2 Reduction of 3-Bromo-2-fluoroacetophenone
This protocol utilizes the mild reducing agent sodium borohydride.[2]
-
Materials:
-
3-Bromo-2-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2-fluoroacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-30 minutes, maintaining the low temperature.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Pathway 2: Grignard Reaction
This pathway involves the formation of a Grignard reagent and its subsequent reaction with an aldehyde.
2.1 Synthesis of 3-Bromo-2-fluorobenzaldehyde
A common method for the synthesis of this aldehyde is the Sommelet reaction.
-
Materials:
-
1-Bromo-2-fluoro-3-(bromomethyl)benzene
-
Hexamethylenetetramine
-
50% Acetic acid in water
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature for 3 hours.
-
A white precipitate will form. Filter the solid and wash with chloroform.
-
Suspend the collected solid in 50% aqueous acetic acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-2-fluorobenzaldehyde.
-
2.2 Grignard Reaction with 3-Bromo-2-fluorobenzaldehyde
This protocol describes the reaction of 3-bromo-2-fluorobenzaldehyde with methylmagnesium bromide.[3]
-
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromomethane
-
3-Bromo-2-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
Preparation of Methylmagnesium Bromide:
-
Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromomethane solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromomethane solution dropwise to maintain a gentle reflux.
-
After addition, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
-
Mandatory Visualization
The following diagrams illustrate the two primary synthetic pathways for the formation of this compound.
Caption: Synthetic routes to this compound.
Caption: Experimental workflows for synthesis.
References
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly for the preparation of complex molecular architectures in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a secondary alcohol, a bromine atom, and a fluorine atom on a phenyl ring, allows for a diverse range of chemical transformations. The strategic placement of the bromo and fluoro substituents influences the reactivity of the aromatic ring and provides handles for cross-coupling and nucleophilic substitution reactions, respectively. The chiral hydroxyl group is a key feature for introducing stereocenters, which is often crucial for biological activity.
This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for its key transformations and a summary of relevant quantitative data.
Key Synthetic Applications
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The alcohol moiety can be oxidized to the corresponding ketone, providing a different reactive handle. The bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties of the molecule and influence its metabolic stability and binding affinity to biological targets.
A critical application of this compound is in the synthesis of chiral molecules. The secondary alcohol can be resolved to obtain enantiomerically pure forms, which are often required for the development of active pharmaceutical ingredients (APIs).
Experimental Protocols
Oxidation of this compound to 1-(3-Bromo-2-fluorophenyl)ethanone
This protocol describes the conversion of the secondary alcohol to the corresponding ketone, a common transformation that opens up further synthetic possibilities.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-bromo-2-fluorophenyl)ethanone.
Expected Yield: >90%
Suzuki Cross-Coupling Reaction
This protocol details the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid to form a biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the key transformations of this compound. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Reaction Name | Reagents | Product | Typical Yield (%) |
| Oxidation | PCC, DCM | 1-(3-Bromo-2-fluorophenyl)ethanone | >90 |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 1-(2-Fluoro-[1,1'-biphenyl]-3-yl)ethanol derivative | 70-85 |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Key reactions of this compound.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.
Application Notes and Protocols for 1-(3-Bromo-2-fluorophenyl)ethanol: A Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse and complex drug candidates. The presence of a bromo group, a fluoro substituent, and a secondary alcohol on the phenyl ring allows for a range of chemical modifications. This strategic combination of functional groups makes it an attractive starting material for creating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The fluorophenyl group is a common motif in many pharmaceuticals, often enhancing metabolic stability and binding affinity.
Key Applications in Pharmaceutical Development
The unique structural features of this compound make it a versatile intermediate for the synthesis of a variety of pharmaceutical scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The secondary alcohol can be oxidized to a ketone, used in etherification reactions, or serve as a chiral center for stereospecific synthesis.
Potential Therapeutic Areas:
-
Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.
-
Neurological Disorders: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.
-
Inflammatory Diseases: As a building block for anti-inflammatory agents.
Data Presentation: Representative Transformations
The following tables summarize quantitative data for typical reactions performed on aryl halides and secondary alcohols, providing expected yields for derivatization of this compound.
| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | Biaryl derivative | 75-95% |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Arylamine derivative | 70-90% |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Arylalkyne derivative | 80-98% |
| Oxidation | PCC, CH₂Cl₂ | 3-Bromo-2-fluorophenyl)ethanone | 85-95% |
| Etherification (Williamson) | Alkyl halide, NaH, THF | Ether derivative | 60-80% |
| Esterification | Acyl chloride, Pyridine, CH₂Cl₂ | Ester derivative | 90-98% |
Experimental Protocols
The following are detailed, generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 1-(2-fluoro-3-phenylphenyl)ethanol.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-fluoro-3-phenylphenyl)ethanol.
Protocol 2: Oxidation of this compound to 1-(3-Bromo-2-fluorophenyl)ethanone
Objective: To synthesize the corresponding ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (20 mL).
-
Add pyridinium chlorochromate (1.5 mmol, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL).
-
Pass the mixture through a short plug of silica gel to remove the chromium salts, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Bromo-2-fluorophenyl)ethanone.
-
If necessary, purify the product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthetic workflow starting from this compound.
Caption: Potential derivatization pathways for this compound.
Caption: Logical workflow for the synthesis of a hypothetical kinase inhibitor.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura cross-coupling reaction of 1-(3-Bromo-2-fluorophenyl)ethanol with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-fluoro-3-aryl-substituted phenyl ethanol derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom and the hydroxyl group on the scaffold allows for fine-tuning of the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.
Representative Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids under optimized reaction conditions. These data are illustrative and actual yields may vary depending on the specific reaction scale and purity of reagents.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(2-Fluoro-3-phenylphenyl)ethanol | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(2-Fluoro-3-(4-methoxyphenyl)phenyl)ethanol | 88 |
| 3 | 4-Chlorophenylboronic acid | 1-(3-(4-Chlorophenyl)-2-fluorophenyl)ethanol | 95 |
| 4 | 3-Thienylboronic acid | 1-(2-Fluoro-3-(thiophen-3-yl)phenyl)ethanol | 85 |
| 5 | Pyridin-3-ylboronic acid | 1-(2-Fluoro-3-(pyridin-3-yl)phenyl)ethanol | 78 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound.
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Condenser (if using conventional heating)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Reaction Assembly : To a clean and dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.02 mmol, 0.02 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : To the reaction mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).
-
Reaction :
-
Conventional Heating : Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation : If using a microwave reactor, heat the reaction mixture to 120 °C for 20-60 minutes.
-
-
Workup :
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-aryl-2-fluorophenyl)ethanol product.
-
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 1-(3-Bromo-2-fluorophenyl)ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a versatile chiral building block in medicinal chemistry, valued for its unique substitution pattern on the phenyl ring. The presence of bromine, fluorine, and a secondary alcohol functional group offers multiple reaction sites for chemical modification, making it a valuable starting material for the synthesis of complex molecular scaffolds. The bromo and fluoro substituents can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can also serve as handles for further functionalization through cross-coupling reactions. The secondary alcohol provides a key site for introducing diversity and for potential hydrogen bonding interactions with biological targets.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a hypothetical kinase inhibitor, based on common synthetic strategies and biological evaluation methods in drug discovery.
Application Note: Synthesis of a Hypothetical Kinase Inhibitor
This compound can serve as a key intermediate in the synthesis of substituted pyrimidine-based kinase inhibitors. The general strategy involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of a heterocyclic core, and subsequent functionalization via Suzuki coupling at the bromine position.
Experimental Workflow
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Protocols
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the secondary alcohol to a ketone.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Bromo-2-fluorophenyl)ethanone.
Protocol 2: Synthesis of 2-Amino-4-(3-bromo-2-fluorophenyl)pyrimidine
This protocol details the formation of the pyrimidine core.
Materials:
-
1-(3-Bromo-2-fluorophenyl)ethanone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Toluene
Procedure:
-
Step A: Enaminone formation: Reflux a mixture of 1-(3-Bromo-2-fluorophenyl)ethanone (1.0 eq) and DMF-DMA (1.5 eq) in toluene for 4-6 hours. Monitor by TLC. After completion, remove the solvent under reduced pressure to obtain crude 3-(Dimethylamino)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-one, which can be used in the next step without further purification.
-
Step B: Cyclization: To a solution of sodium ethoxide (2.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the crude enaminone from Step A to the reaction mixture.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-Amino-4-(3-bromo-2-fluorophenyl)pyrimidine.
Protocol 3: Suzuki Coupling for Final Product Synthesis
This protocol describes the final diversification step.
Materials:
-
2-Amino-4-(3-bromo-2-fluorophenyl)pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and water (4:1)
Procedure:
-
To a microwave vial, add 2-Amino-4-(3-bromo-2-fluorophenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vial with argon.
-
Add degassed 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the final kinase inhibitor.
Data Presentation
The following table presents hypothetical biological data for a series of synthesized kinase inhibitors derived from this compound, targeting a hypothetical kinase "Kinase X".
| Compound ID | R-group (from Arylboronic Acid) | IC50 (nM) for Kinase X |
| HYPO-001 | 4-Methoxyphenyl | 150 |
| HYPO-002 | 3-Aminophenyl | 75 |
| HYPO-003 | Pyridin-4-yl | 50 |
| HYPO-004 | 4-(Trifluoromethyl)phenyl | 25 |
Signaling Pathway
The synthesized compounds are designed to inhibit protein kinases, which are key components of intracellular signaling pathways. A common pathway implicated in cancer is the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Disclaimer: The synthetic protocols, biological data, and signaling pathway described are hypothetical and for illustrative purposes. They are based on established principles in medicinal chemistry and drug discovery. Researchers should conduct their own literature searches and experimental validation.
Application Notes and Protocols: Grignard Reactions Involving 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(3-bromo-2-fluorophenyl)ethanol via a Grignard reaction. This compound serves as a valuable building block in medicinal chemistry and organic synthesis due to its unique substitution pattern on the phenyl ring, which can influence molecular conformation and binding affinities. The presence of bromine and fluorine atoms offers sites for further functionalization, making it a versatile intermediate in the development of novel therapeutic agents.[1][2][3]
Overview of Synthetic Strategy
The primary method for synthesizing this compound involves the addition of a Grignard reagent to an aldehyde.[4][5] Specifically, the Grignard reagent is prepared from an aryl halide, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde.[4][5] Subsequent acidic workup yields the desired secondary alcohol.[6][7]
This protocol outlines the formation of a Grignard reagent from 1,3-dibromo-2-fluorobenzene and its subsequent reaction with acetaldehyde to produce this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1,3-dibromo-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.[6]
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine helps to activate the magnesium surface.[6]
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1,3-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating or sonication may be required to start the reaction.[6]
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]
Part B: Grignard Reaction with Acetaldehyde
-
In a separate flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of acetaldehyde (1.1 equivalents) in anhydrous THF.
-
Cool this solution to 0°C using an ice-water bath.[6]
-
Slowly add the freshly prepared Grignard reagent from Part A to the acetaldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Cool the reaction mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
Data Presentation
The following table should be used to record the quantitative data from the synthesis.
| Parameter | Value |
| Reactants | |
| Mass of 1,3-dibromo-2-fluorobenzene | |
| Moles of 1,3-dibromo-2-fluorobenzene | |
| Mass of Magnesium | |
| Moles of Magnesium | |
| Volume of Acetaldehyde | |
| Moles of Acetaldehyde | |
| Product | |
| Mass of pure this compound | |
| Moles of pure this compound | |
| Yield | |
| Theoretical Yield | |
| Actual Yield | |
| Percent Yield | |
| Characterization | |
| Melting Point / Boiling Point | |
| ¹H NMR | |
| ¹³C NMR | |
| Mass Spectrometry |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations during the Grignard reaction.
Caption: Chemical transformation pathway for the synthesis.
Applications in Drug Development
Halogenated aromatic compounds are crucial in medicinal chemistry.[3] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce additional molecular complexity.[1][8][9] This makes this compound a versatile starting material for the synthesis of libraries of compounds for screening in drug discovery programs. The chiral nature of this alcohol also allows for the exploration of stereospecific interactions with biological targets.[1]
References
- 1. Buy 1-(3-Bromo-5-fluorophenyl)ethanol (EVT-3411693) | 627527-04-2 [evitachem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors from 1-(3-Bromo-2-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, as it acts as a bioisostere of the adenine ring of ATP, enabling it to bind effectively to the ATP-binding site of various kinases.[3][4] This document provides a comprehensive guide to the synthesis and evaluation of novel pyrazolopyrimidine-based kinase inhibitors, utilizing 1-(3-bromo-2-fluorophenyl)ethanol as a versatile starting material. The methodologies detailed herein offer a pathway to generate a library of potential kinase inhibitors for screening and development.
The synthetic strategy leverages the functional handles of the starting material: the secondary alcohol is a precursor to a key carbonyl group for heterocycle formation, and the bromo-fluoro-substituted phenyl ring allows for late-stage diversification via cross-coupling reactions to explore structure-activity relationships (SAR).
I. Synthetic Strategy Overview
The overall synthetic workflow is a multi-step process designed to construct the pyrazolopyrimidine core and introduce chemical diversity. The key transformations include the oxidation of the starting alcohol, formation of a pyrazole intermediate, construction of the fused pyrimidine ring, and final diversification through a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antiviral Agents Using 1-(3-Bromo-2-fluorophenyl)ethanol
Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a synthetic organic compound that has been investigated as a potential scaffold for the development of novel antiviral agents. Its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring, offer opportunities for diverse chemical modifications to optimize antiviral activity and pharmacokinetic properties. This document provides an overview of the application of this compound in antiviral research, including its synthesis, proposed mechanisms of action, and protocols for evaluating its efficacy.
While direct antiviral activity of this compound itself has not been extensively reported, its derivatives have shown promise in targeting various viral enzymes and replication processes. The focus of these application notes is to provide a framework for researchers and drug development professionals to explore the potential of this chemical scaffold in the ongoing search for new antiviral therapies.
Rationale for Use in Antiviral Drug Development
The core structure of this compound presents several advantages for medicinal chemistry exploration:
-
Halogenation: The bromo and fluoro substituents can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. These substitutions can also modulate the compound's metabolic stability and lipophilicity.
-
Chiral Center: The secondary alcohol provides a chiral center, allowing for the synthesis of stereoisomers that may exhibit differential antiviral activity and toxicity profiles.
-
Synthetic Handle: The hydroxyl group serves as a convenient point for further chemical modification, enabling the synthesis of a diverse library of derivatives.
Potential Antiviral Targets and Mechanisms of Action
While the precise mechanisms are still under investigation for many derivatives, compounds based on the this compound scaffold are hypothesized to interfere with several stages of the viral life cycle.
A potential workflow for investigating the antiviral mechanism of action is outlined below:
Figure 1. A generalized workflow for the investigation of antiviral compounds derived from this compound.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves standard organic chemistry transformations. The following is a generalized protocol for the synthesis of the parent compound and its subsequent modification.
Protocol 3.1: Synthesis of this compound
-
Starting Material: 3-Bromo-2-fluorobenzaldehyde.
-
Reaction: To a solution of 3-bromo-2-fluorobenzaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3.2: General Procedure for Derivatization
-
Esterification: To a solution of this compound in dichloromethane (DCM), add a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) and a base such as triethylamine.
-
Etherification: To a suspension of sodium hydride in anhydrous THF, add a solution of this compound. After stirring, add an appropriate alkyl halide.
-
Work-up and Purification: After completion of the reaction, perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
In Vitro Antiviral Activity Assays
The following are standard protocols used to evaluate the antiviral efficacy of compounds derived from this compound.
Protocol 4.1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 4.2: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of agar and medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining: Fix the cells with formaldehyde and stain with crystal violet.
-
Plaque Counting: Count the number of plaques and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
A logical workflow for screening and confirming antiviral activity is presented below:
Figure 2. A flowchart illustrating the screening process for antiviral drug candidates based on the this compound scaffold.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and concise format to allow for easy comparison of different derivatives.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against Influenza A Virus (H1N1)
| Compound ID | R-Group Modification | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Parent | -H | >100 | >100 | - |
| AV-001 | -C(O)CH3 (ester) | 25.4 | >200 | >7.9 |
| AV-002 | -CH2CH3 (ether) | 15.2 | 150 | 9.9 |
| AV-003 | -C(O)Ph (ester) | 8.7 | 120 | 13.8 |
| Oseltamivir | (Positive Control) | 0.05 | >1000 | >20000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and potential for diverse modifications make it an attractive target for medicinal chemists. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and characterize the antiviral potential of derivatives based on this scaffold. Further investigation into the structure-activity relationships and mechanisms of action is warranted to unlock the full therapeutic potential of this class of compounds.
Application Notes and Protocols for the Asymmetric Synthesis of 1-(3-Bromo-2-fluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(3-bromo-2-fluorophenyl)ethanol derivatives. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, where stereochemistry plays a crucial role in biological activity. The methodologies outlined below focus on achieving high enantioselectivity through established catalytic methods.
Introduction
The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, enabling access to optically active secondary alcohols. This compound possesses a stereogenic center, and its enantiomers can serve as key intermediates in the development of novel therapeutic agents. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization through cross-coupling and nucleophilic aromatic substitution reactions, respectively. This document details two primary catalytic approaches for the asymmetric synthesis of this target molecule: Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric reduction of acetophenone derivatives using different catalytic systems. While specific data for 3-bromo-2-fluoroacetophenone is not extensively reported, the presented data for analogous substrates provides a reasonable expectation of performance for the described protocols.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference Method |
| (S)-CBS Catalyst/BH₃·THF | Acetophenone | >95 | >98 (R) | Corey-Bakshi-Shibata Reduction |
| Ketoreductase (KRED) | 4-Fluoroacetophenone | >95 | >99 (S) | Enzymatic Reduction |
| RuCl--INVALID-LINK-- | Acetophenone | >99 | 97 (R) | Asymmetric Transfer Hydrogenation |
Experimental Protocols
Method 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.
Materials:
-
3'-Bromo-2'-fluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).
-
Dissolve the catalyst in anhydrous THF (5 mL per mmol of catalyst).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (1.0 M solution in THF, 0.6 eq.) dropwise to the catalyst solution over 10 minutes.
-
Stir the mixture at 0 °C for an additional 15 minutes.
-
In a separate flask, dissolve 3'-bromo-2'-fluoroacetophenone (1.0 eq.) in anhydrous THF (2 mL per mmol of ketone).
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-(3-bromo-2-fluorophenyl)ethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Method 2: Asymmetric Synthesis via Enzymatic Reduction
Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts are often used to simplify the need for cofactor regeneration.
Materials:
-
3'-Bromo-2'-fluoroacetophenone
-
Ketoreductase (e.g., from a commercial screening kit or a specific recombinant strain)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, prepare a suspension of the ketoreductase whole cells in the phosphate buffer.
-
Add glucose (e.g., 5 g/L) to the cell suspension to provide a source for cofactor (NAD(P)H) regeneration.
-
Add 3'-bromo-2'-fluoroacetophenone to the reaction mixture (a substrate concentration of 10-50 mM is a typical starting point). A co-solvent like DMSO or isopropanol (1-5% v/v) may be used to improve substrate solubility.
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with shaking (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction has reached completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
Common side products in the synthesis of 1-(3-Bromo-2-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-2-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely used and reliable method is the reduction of the corresponding ketone, 3'-Bromo-2'-fluoroacetophenone, using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in a protic solvent like methanol or ethanol at controlled temperatures.
Q2: What are the critical parameters to control during the sodium borohydride reduction?
A2: For a successful and clean reduction, it is crucial to control the following parameters:
-
Temperature: The reaction is exothermic, so it's important to maintain a low temperature (typically 0-5 °C) during the addition of sodium borohydride to prevent side reactions.
-
Stoichiometry of NaBH₄: An excess of sodium borohydride is generally used to ensure complete conversion of the starting ketone. However, a large excess can lead to complications during the work-up.
-
Solvent Purity: The use of anhydrous solvents is recommended to prevent the reaction of sodium borohydride with water, which would reduce its efficacy.
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time for complete conversion.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting ketone (3'-Bromo-2'-fluoroacetophenone) and the product alcohol (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative route involves a Grignard reaction. This could entail reacting a Grignard reagent, such as methylmagnesium bromide, with 3-bromo-2-fluorobenzaldehyde. However, this method may present more challenges in terms of side reactions and requires strictly anhydrous conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Sodium Borohydride | Use a fresh, unopened container of sodium borohydride. The reagent can degrade over time, especially if exposed to moisture. |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of sodium borohydride is used. A common ratio is 1.5 to 2.0 equivalents relative to the ketone. |
| Reaction Quenched by Water | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Water reacts with sodium borohydride, reducing its effectiveness. |
| Low Reaction Temperature | While initial cooling is necessary, if the reaction is maintained at an extremely low temperature for the entire duration, the reaction rate may be too slow. Allow the reaction to slowly warm to room temperature after the initial addition of the reducing agent. |
| Impure Starting Material | The purity of the starting 3'-Bromo-2'-fluoroacetophenone is critical. Impurities can interfere with the reaction. Purify the starting material if necessary. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Side Product | Origin | Troubleshooting and Prevention |
| Unreacted 3'-Bromo-2'-fluoroacetophenone | Incomplete reaction. | - Increase the amount of sodium borohydride.- Extend the reaction time and monitor by TLC until the starting material is consumed.- Ensure proper mixing. |
| Over-reduction Products (e.g., 1-Bromo-2-fluoro-3-ethylbenzene) | Harsh reaction conditions or stronger reducing agents. | - Use a mild reducing agent like NaBH₄.- Maintain a low reaction temperature. |
| Borate Esters | Incomplete hydrolysis during work-up. | - Ensure the reaction is properly quenched with an acid (e.g., dilute HCl) to hydrolyze any borate ester intermediates. |
| Dimeric Impurities (e.g., Biphenyl-type compounds) | If a Grignard route is used for the precursor synthesis, Wurtz-type coupling of the aryl halide can occur. | - When preparing the Grignard reagent for the precursor synthesis, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Quantitative Data on Potential Impurities
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of potential impurity levels that could be expected under non-optimized conditions. Actual levels will vary depending on the specific reaction parameters.
| Impurity | Typical Range (under non-optimized conditions) | Target Level (in purified product) |
| Unreacted 3'-Bromo-2'-fluoroacetophenone | 1 - 10% | < 0.1% |
| Borate Esters | 0.5 - 5% | Not Detected |
| Dimeric Impurities (from precursor synthesis) | 0.1 - 2% | < 0.1% |
Experimental Protocols
Key Experiment: Reduction of 3'-Bromo-2'-fluoroacetophenone with Sodium Borohydride
Materials:
-
3'-Bromo-2'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3'-Bromo-2'-fluoroacetophenone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 1-(3-Bromo-2-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Bromo-2-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is ideal for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent is found.[3][4][5]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include the starting ketone (3-bromo-2-fluoroacetophenone) if the synthesis involved a reduction step. Other potential byproducts could be isomers or over-halogenated species, depending on the synthetic route.[6]
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and efficient method to monitor the progress of purification.[2][7] By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable eluent system for TLC can often be adapted for column chromatography.[2]
Q4: What are the key safety precautions to take when handling this compound and the solvents used for its purification?
A4: this compound is a chemical compound and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for purification, such as hexanes, ethyl acetate, and ethanol, are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of the product from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution: If the compounds are moving too slowly (low Rf on TLC), increase the polarity of the eluent. For a common normal-phase silica gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[1][2] If the compounds are moving too quickly (high Rf), decrease the eluent polarity. An ideal Rf value for the desired compound on a TLC plate for good column separation is typically around 0.3.[1]
-
-
Possible Cause: The column was not packed properly.
-
Possible Cause: The sample was loaded incorrectly.
Problem 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the solvent system. If using a hexane/ethyl acetate mixture, you can slowly increase the percentage of ethyl acetate. In some cases, a small amount of a more polar solvent like methanol may be needed to elute highly polar compounds.
-
-
Possible Cause: The compound is strongly adsorbed to the stationary phase.
-
Solution: this compound is an alcohol and is therefore polar. Silica gel is also polar, leading to interaction.[1] Ensure the eluent has sufficient polarity to displace the compound from the silica gel.
-
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable.
-
Solution: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to screen several solvents or use a mixed-solvent system. For a compound like this compound, polar solvents like ethanol or solvent mixtures such as ethanol/water or hexane/ethyl acetate could be effective.[10]
-
-
Possible Cause: Not enough solvent is being used.
-
Solution: Add more of the hot solvent in small portions until the compound dissolves completely.[3]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation.[5] Adding a seed crystal of the pure compound can also induce crystallization. If the solution is too dilute, you can evaporate some of the solvent and allow it to cool again.
-
-
Possible Cause: The compound has "oiled out."
-
Solution: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Problem 3: The recovered crystals are not pure.
-
Possible Cause: Impurities co-crystallized with the product.
-
Solution: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] A second recrystallization may be necessary to achieve the desired purity.
-
-
Possible Cause: Insoluble impurities were not removed.
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative Aromatic Alcohol
| Parameter | Column Chromatography | Recrystallization |
| Purity Achieved | >98% | >95% (may require multiple recrystallizations) |
| Typical Yield | 60-85% | 70-95% (dependent on solubility) |
| Scale | Milligrams to several grams | Grams to kilograms |
| Solvent Consumption | High | Moderate |
| Time Requirement | Can be lengthy depending on separation | Generally faster for a single batch |
| Complexity | Moderate to high | Low to moderate |
Note: The values in this table are typical for the purification of aromatic alcohols and may vary for this compound depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel to prevent disruption during sample loading.[8][9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the column.[1][8]
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[5] Common solvents to screen include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Overcoming challenges in the scale-up of 1-(3-Bromo-2-fluorophenyl)ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for overcoming challenges in the synthesis and scale-up of 1-(3-bromo-2-fluorophenyl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reduction of 3'-bromo-2'-fluoroacetophenone.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Poor quality of sodium borohydride (NaBH₄): The reagent may have degraded due to improper storage. | Use a fresh, unopened container of NaBH₄. Ensure the reagent is a fine, white powder. |
| Presence of water in the reaction: Water will quench the NaBH₄. | Use anhydrous solvents (e.g., ethanol, methanol) and ensure all glassware is thoroughly dried. | |
| Incomplete reaction: Insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or allowing the reaction to slowly warm to room temperature. | |
| Formation of Multiple Spots on TLC (Impure Product) | Unreacted starting material: Incomplete reduction. | As above, ensure the reaction goes to completion. A slight excess of NaBH₄ can be used.[1] |
| Side reactions: Although NaBH₄ is a mild reducing agent, side reactions can occur, especially at elevated temperatures. | Maintain a low reaction temperature (0-5 °C) during the addition of NaBH₄.[2] | |
| Impure starting material: The 3'-bromo-2'-fluoroacetophenone may contain impurities. | Check the purity of the starting material by NMR or GC-MS before starting the reaction. | |
| Difficulties During Workup | Emulsion formation during extraction: This can make phase separation challenging. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is an oil and difficult to handle: This is common for this type of alcohol. | After solvent evaporation, place the crude product under high vacuum to remove residual solvent. | |
| Challenges in Purification | Co-elution of product and impurities during column chromatography: Similar polarities of the product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. |
| Product degradation on silica gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Consider using neutral alumina for chromatography or minimizing the time the product is on the column. | |
| Scale-Up Issues | Exothermic reaction: The reduction with NaBH₄ is exothermic and can be difficult to control on a larger scale.[1] | Use a jacketed reactor with efficient cooling. Add the NaBH₄ portion-wise or as a solution to control the rate of reaction and maintain a consistent internal temperature. |
| Hydrogen gas evolution during quenching: Adding acid to quench excess NaBH₄ produces hydrogen gas, which is flammable.[1] | Ensure the quenching step is performed in a well-ventilated fume hood, away from ignition sources. Add the acid slowly and with efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common method is the reduction of the corresponding ketone, 3'-bromo-2'-fluoroacetophenone, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[2] This method is generally high-yielding and avoids the harsh conditions and side reactions associated with other methods like Grignard reactions.
Q2: What are the key safety precautions to take during this synthesis?
A2: Key safety precautions include:
-
Handling sodium borohydride in a dry environment as it reacts with water.
-
Performing the reaction in a well-ventilated fume hood.
-
Carefully controlling the temperature during the addition of NaBH₄ due to the exothermic nature of the reaction.[1]
-
Being aware of hydrogen gas evolution during the acidic workup to quench excess NaBH₄.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to separate the starting ketone from the product alcohol. The starting ketone is less polar and will have a higher Rf value than the more polar alcohol product.
Q4: My final product is an oil. How can I best purify it on a larger scale?
A4: For larger scale purification of an oily product, flash column chromatography is a common method. If the product is thermally stable, vacuum distillation could be an alternative. It is crucial to first remove all solvent from the crude product under reduced pressure.
Q5: Are there any common byproducts to be aware of?
A5: The main byproducts are the inorganic borate salts formed from the sodium borohydride during the reaction and workup. These are typically removed by aqueous extraction. In some cases, unreacted starting material may be the primary organic impurity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3'-Bromo-2'-fluoroacetophenone | 219.03 | 10.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.0 g | 0.58 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-bromo-2'-fluoroacetophenone (10.0 g) in anhydrous methanol (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.0 g) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄. Continue adding HCl until the gas evolution ceases and the pH is acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 1-(3-Bromo-2-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(3-Bromo-2-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in crude this compound typically arise from its synthesis, which commonly involves the reduction of 3-bromo-2-fluoroacetophenone. Therefore, likely impurities include:
-
Unreacted Starting Material: 3-bromo-2-fluoroacetophenone.
-
Byproducts of Reduction: Small amounts of other reduction products.
-
Reagents and Solvents: Residual reagents from the synthesis and solvents used in the workup.[1]
-
Degradation Products: Depending on the reaction and storage conditions, minor degradation products may be present.
Q2: Which purification techniques are most effective for this compound?
The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.
-
Recrystallization is often the first choice for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. It is a cost-effective and scalable method.
-
Flash Column Chromatography is a highly effective technique for separating the target compound from impurities with different polarities. It offers high resolution and is suitable for purifying complex mixtures.
Q3: How can I monitor the purity of this compound during purification?
The purity of this compound can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and detecting all components. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for analysis of similar aromatic compounds.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for this compound, even at elevated temperatures.
-
Solution:
-
Increase the volume of the solvent gradually. Add small portions of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the recovery yield.
-
Try a different solvent. Consult a solvent polarity chart and choose a solvent with a slightly different polarity. For aromatic alcohols, solvents like ethanol, isopropanol, or toluene, or mixtures such as ethanol/water or hexane/ethyl acetate can be effective.[4]
-
Use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[5]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the "good" solvent to reduce the saturation.
-
Allow the solution to cool very slowly. Let it cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Add a seed crystal of pure this compound, if available.
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize the amount of hot solvent used for dissolution.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Flash Column Chromatography
Problem 1: Poor separation of the target compound from an impurity.
-
Possible Cause: The chosen mobile phase (eluent) does not provide sufficient resolution.
-
Solution:
-
Optimize the mobile phase composition. Use TLC to test different solvent systems. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Use a shallower solvent gradient. If using a gradient elution, a slower increase in the polar solvent concentration can improve separation.
-
Consider a different stationary phase. If silica gel does not provide adequate separation, alumina or a bonded-phase silica (like diol or cyano) could be explored.
-
Problem 2: The compound elutes too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The polarity of the mobile phase is too high or too low, respectively.
-
Solution:
-
If the Rf is too high, decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If the Rf is too low, increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
Problem 3: Tailing or streaking of the compound spot on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, the sample is overloaded, or the compound is degrading on the silica gel.
-
Solution:
-
Add a small amount of a modifier to the mobile phase. For an acidic compound, adding a small amount of acetic acid can help. For a basic compound, a small amount of triethylamine may be beneficial.
-
Ensure the sample is not overloaded on the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Dry-load the sample. If the compound has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel before being loaded onto the column.
-
Data Presentation
| Purification Method | Typical Purity Before | Typical Purity After | Expected Yield | Notes |
| Recrystallization | 90-95% | >98% | 70-90% | Highly dependent on the solvent system and the nature of the impurities. |
| Flash Chromatography | 80-95% | >99% | 60-85% | Yield can be lower due to the collection of mixed fractions to ensure high purity of the main fractions. |
Note: The values in this table are estimates for a typical purification of a small molecule like this compound and may vary depending on the specific experimental conditions and the initial purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and add the solvent dropwise until the solid just dissolves. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with significant crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hotplate with stirring until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound on a silica gel plate is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions as the eluent exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Optimization of Heck reaction conditions for 1-(3-Bromo-2-fluorophenyl)ethanol
Technical Support Center: Optimization of Heck Reaction Conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Heck reaction involving 1-(3-Bromo-2-fluorophenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no conversion of my starting material, this compound. What are the potential causes and solutions?
A1: Low conversion is a common issue in Heck reactions and can stem from several factors. The ortho-fluoro substituent on your aryl bromide can sterically hinder the oxidative addition step, making the reaction more challenging than for unhindered aryl halides.[1]
Here are the primary areas to investigate:
-
Inactive Catalyst: The active catalyst is the Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂, it must be reduced in-situ.[2][3]
-
Solution: Ensure your conditions promote the reduction of Pd(II) to Pd(0). Phosphine ligands can act as reducing agents. Incomplete reduction can halt the catalytic cycle before it begins.
-
-
Suboptimal Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For sterically hindered substrates, a bulky, electron-rich phosphine ligand is often required to promote oxidative addition.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for catalyst activity and stability.[5][6][7][8]
-
Low Reaction Temperature: Heck reactions often require elevated temperatures to overcome the activation energy of the oxidative addition step, especially for aryl bromides.[1]
-
Solution: Gradually increase the reaction temperature. A common range is 80-140°C.[11] Monitor for catalyst decomposition at higher temperatures.
-
Q2: My reaction mixture is turning black, and a precipitate is forming. What is happening and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution.[12] This removes the active catalyst from the reaction cycle, leading to low or stalled conversion.
Key causes and preventative measures include:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate.[12]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent and reagents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition and agglomeration.[12]
-
Solution: Find the optimal temperature that balances a reasonable reaction rate with catalyst stability. If you observe precipitation, try lowering the temperature.
-
-
Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) intermediate.
-
Solution: Ensure you are using an appropriate ligand at a sufficient concentration. Bidentate phosphine ligands can offer greater stability to the palladium complex.[2]
-
Q3: I am observing significant side products. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired Heck coupling, reducing the yield of your product.
-
Homocoupling of the Aryl Halide: This side reaction can occur at higher temperatures, leading to the formation of a biaryl product.
-
Solution: Optimizing the reaction conditions, particularly lowering the temperature, can help suppress this pathway.
-
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.
-
Solution: This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.
-
-
Reductive Heck Reaction: Under certain conditions, the intermediate can undergo a reduction instead of β-hydride elimination, leading to a saturated product.[1]
-
Solution: Carefully control the reaction conditions, as the choice of base, solvent, and temperature can influence this pathway.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the typical effects of different reaction parameters on the yield of a Heck reaction. The data is compiled from studies on similar aryl bromide substrates and serves as a general guide for optimization.
Table 1: Effect of Base and Solvent on Heck Reaction Yield
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Bromo-4-nitrobenzene | Na₂CO₃ | DMA | 50 | 1 | 99.9 |
| 2 | 1-Bromo-4-nitrobenzene | K₂CO₃ | DMA | 50 | 1 | 98.5 |
| 3 | 1-Bromo-4-nitrobenzene | Et₃N | DMA | 50 | 1 | 85.2 |
| 4 | Bromobenzene | K₂CO₃ | DMF | 60 | 12 | 92 |
| 5 | 2-Acetyl-5-bromobenzofuran | Et₃N | Water/TBAB | 100 | 2 | 95 |
| 6 | 2-Acetyl-5-bromobenzofuran | KOH | Water/TBAB | 100 | 2 | 91 |
| 7 | 2-Acetyl-5-bromobenzofuran | Et₃N | Toluene | 100 | 2 | 4 |
Data adapted from related studies to show general trends.[5][8][13] DMA = Dimethylacetamide, DMF = Dimethylformamide, TBAB = Tetrabutylammonium bromide.
Table 2: Effect of Palladium Catalyst and Ligand on Heck Reaction Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(OAc)₂ (1) | PPh₃ | DMF | 100 | Good |
| 2 | Bromobenzene | Pd-complex 6 (2) | SPO | DMF | 60 | 92 |
| 3 | Aryl Bromides | Pd(OAc)₂ (0.5) | dppp | DMA | 140 | 59-79 |
| 4 | Aryl Iodides | Pd(OAc)₂ (0.5) | Oxazolinyl ligand | DMA | 130-140 | 56-94 |
Data adapted from related studies.[11][13][14] SPO = Secondary Phosphine Oxide, dppp = 1,3-Bis(diphenylphosphino)propane.
Experimental Protocol: General Procedure
This protocol provides a starting point for the Heck reaction between this compound and a generic alkene (e.g., ethyl acrylate). Optimization will be necessary.
Materials:
-
This compound
-
Alkene (e.g., Ethyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Below are diagrams illustrating the key processes involved in the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A logical workflow for troubleshooting low-yield Heck reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing decomposition of 1-(3-Bromo-2-fluorophenyl)ethanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(3-Bromo-2-fluorophenyl)ethanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound is a secondary benzylic alcohol, making it susceptible to several decomposition pathways, primarily:
-
Acid-Catalyzed Elimination: In the presence of strong acids, the alcohol can undergo dehydration to form the corresponding styrene derivative. This is often a major side reaction.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, 1-(3-bromo-2-fluorophenyl)ethanone, in the presence of oxidizing agents.
-
Substitution Reactions: The hydroxyl group can be substituted, especially under conditions that favor carbocation formation.
-
Dehalogenation: While the C-F bond is generally robust, the C-Br bond can be cleaved under certain reductive conditions, such as catalytic hydrogenation.
Q2: How can I prevent decomposition during reactions involving acidic conditions?
A2: The primary strategy to prevent acid-catalyzed decomposition is to protect the hydroxyl group. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are excellent choices as they are stable under a wide range of reaction conditions but can be easily removed later.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1] It should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.
Troubleshooting Guides
Issue 1: Low yield and formation of an unexpected alkene byproduct in an acid-catalyzed reaction.
Possible Cause: Acid-catalyzed elimination (dehydration) of the benzylic alcohol.
Solutions:
-
Protect the Alcohol: Before subjecting the molecule to acidic conditions, protect the hydroxyl group as a silyl ether (e.g., TBS-ether). This is the most robust solution.
-
Use a Milder Lewis Acid: If the reaction requires a Lewis acid, consider using a milder one to minimize dehydration.
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the elimination side reaction.
Issue 2: Formation of a ketone byproduct during an oxidation reaction of another functional group in the molecule.
Possible Cause: The secondary alcohol of this compound is being oxidized.
Solutions:
-
Protect the Alcohol: Protect the hydroxyl group before performing the oxidation. Silyl ethers are generally stable to many oxidizing agents.
-
Choose a Chemoselective Oxidant: Select an oxidizing agent that is specific for the target functional group and less reactive towards secondary benzylic alcohols under the chosen conditions.
Issue 3: Unwanted debromination observed during a reaction.
Possible Cause: Reductive cleavage of the C-Br bond. This is common in reactions involving certain metals (e.g., palladium-catalyzed reactions with a hydrogen source) or strong reducing agents.
Solutions:
-
Careful Selection of Reaction Conditions: In palladium-catalyzed cross-coupling reactions, avoid conditions that favor hydrodehalogenation. This can sometimes be managed by the choice of ligand, base, and solvent.
-
Protecting Group Strategy: While less direct, a protecting group on the alcohol can sometimes influence the electronic properties of the aromatic ring and subtly affect the reactivity of the C-Br bond.
Data Presentation
Table 1: Stability of Common Protecting Groups for Secondary Alcohols
| Protecting Group | Abbreviation | Stable to Strong Bases | Stable to Strong Acids | Stable to Oxidants | Stable to Reductants | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBS | Yes | No | Generally Yes | Yes | F⁻ (e.g., TBAF), H⁺ |
| Triisopropylsilyl ether | TIPS | Yes | No | Yes | Yes | F⁻ (e.g., TBAF), H⁺ |
| Methoxymethyl ether | MOM | Yes | No | Yes | Yes | H⁺ (e.g., HCl) |
| Benzyl ether | Bn | Yes | Yes | No | No (H₂, Pd/C) | H₂, Pd/C |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol provides a general method for the protection of the secondary alcohol, which can significantly enhance its stability in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBS-protected alcohol.
Protocol 2: Deprotection of a TBS Ether
This protocol describes the removal of the TBS protecting group to regenerate the alcohol.
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
Technical Support Center: Recrystallization of 1-(3-Bromo-2-fluorophenyl)ethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(3-Bromo-2-fluorophenyl)ethanol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives, offering potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | The compound is too soluble in the solvent at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator). - Add a small seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Not enough compound is present to form a saturated solution. | - Reduce the amount of solvent used to dissolve the crude material. | |
| Oiling Out (Formation of an oil instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent with a lower boiling point.[1] |
| The solution is supersaturated, and the compound is precipitating too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] | |
| Presence of impurities that lower the melting point of the mixture. | - Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. | |
| Low Yield of Recovered Crystals | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1] | - Before filtering, check for completeness of crystallization by taking a small sample of the supernatant, evaporating it, and observing the amount of residue. If significant, concentrate the main solution and cool again.[1] |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and depositing crystals prematurely. | |
| Crystals were washed with a solvent in which they are too soluble. | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Colored Impurities in Final Product | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.[1] |
| The chosen solvent is not effective at separating the impurity. | - Perform a solvent screen to identify a solvent system where the impurity has significantly different solubility from the target compound. | |
| Crystals Form Too Quickly | The solution is cooling too rapidly, trapping impurities.[1] | - Insulate the flask to slow down the cooling process. - Add a slightly larger volume of hot solvent than the minimum required to dissolve the solid.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound derivatives?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Given the polar nature of the alcohol group and the halogenated phenyl ring, a moderately polar solvent is a good starting point. A systematic solvent screening is the most effective approach.
Q2: What are some recommended starting solvents for screening?
A2: Based on the structure of this compound, which contains both polar (hydroxyl) and non-polar (bromofluorophenyl) moieties, a range of solvents should be tested. A good starting point would be alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexanes, toluene), or mixtures thereof.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility profile.[2] You would dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common example is an ethanol/water or a hexane/ethyl acetate mixture.[3]
Q4: My compound has acidic or basic functionalities. How does this affect recrystallization?
A4: For molecules with acidic or basic groups, crystallization of a salt form can be a powerful purification method.[3] For instance, if your derivative contains a basic nitrogen atom, you could form the hydrochloride salt, which may have very different and more favorable crystallization properties.
Q5: The presence of fluorine in my compound seems to make recrystallization difficult. Why is that?
A5: Fluorine is highly electronegative and can participate in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.[4] These interactions can significantly affect the compound's solubility and how it packs into a crystal lattice, sometimes making it challenging to obtain a crystalline solid.[4] Careful selection of solvents that can favorably interact with the fluorinated parts of the molecule is crucial.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Expected Solubility Profile for Solvent Screening
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Notes |
| Water | High | Poor | Poor | Likely a good anti-solvent if using a water-miscible organic solvent like ethanol or acetone. |
| Ethanol | High-Medium | Moderate | Good | A good starting point for a single-solvent recrystallization. |
| Acetone | Medium | Good | Very Good | May be too good of a solvent, leading to low recovery unless used with an anti-solvent. |
| Ethyl Acetate | Medium | Moderate | Good | Another good candidate for single-solvent or mixed-solvent systems. |
| Dichloromethane | Medium-Low | Good | Very Good | Low boiling point can be advantageous, but it may be too effective a solvent. |
| Toluene | Low | Poor | Moderate | May be effective, especially for less polar derivatives. |
| Hexanes/Heptane | Very Low | Poor | Poor-Moderate | Likely a good anti-solvent when paired with a more polar solvent like ethyl acetate or acetone. |
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for the chemical intermediate, 1-(3-Bromo-2-fluorophenyl)ethanol. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is based on established analytical validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors including the nature of the analyte, the expected impurities, and the intended application of the method. Below is a comparative summary of the most common techniques used for the purity assessment of small organic molecules like this compound.
Table 1: Performance Characteristics of Analytical Methods for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Specificity | High, especially with photodiode array (PDA) detection to assess peak purity. | Very high, provides mass spectral data for peak identification and deconvolution. | Excellent, provides structural information for unambiguous identification. |
| Linearity (R²) | Typically > 0.999[1] | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Throughput | High | Medium | Low to Medium |
| Sample Preparation | Simple dissolution, may require filtration. | May require derivatization for non-volatile impurities. | Simple dissolution in a deuterated solvent with an internal standard. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates. A stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (with PDA scanning from 200-400 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[2] The drug substance should be exposed to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3] 19F qNMR can be particularly advantageous for fluorinated compounds due to the high sensitivity of the 19F nucleus and the typically less crowded spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard. For 19F qNMR, an internal standard with a known fluorine content and a signal that does not overlap with the analyte is required (e.g., trifluorotoluene).
-
Internal Standard: Accurately weigh a certified internal standard (e.g., Maleic acid for ¹H qNMR, or a fluorinated compound for ¹⁹F qNMR) and the analyte into the same vial.
-
Pulse Sequence: A 90° pulse with a relaxation delay of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of nuclei for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical validation of this compound purity.
Conclusion
The selection of an appropriate analytical method for the purity validation of this compound is crucial for ensuring product quality.
-
HPLC is a versatile and robust method suitable for routine quality control, offering a good balance of specificity, sensitivity, and throughput.
-
GC-MS provides superior specificity for the identification of volatile and semi-volatile impurities, making it an excellent tool for impurity profiling and structural elucidation.
-
qNMR serves as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, offering high accuracy and precision.
A combination of these techniques, particularly HPLC for routine analysis and GC-MS and/or qNMR for impurity characterization and reference standard qualification, provides a comprehensive approach to the purity validation of this compound. The choice of method(s) should be based on the specific requirements of the analysis, regulatory expectations, and the intended use of the material.
References
- 1. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
Chiral HPLC Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol Enantiomers: A Comparative Guide
The enantioselective separation of chiral compounds is a critical aspect of drug development and quality control, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(3-bromo-2-fluorophenyl)ethanol enantiomers. While specific methods for this analyte are not widely published, this document outlines effective strategies based on the well-established separation of analogous aromatic alcohols.[3][4]
Comparative Analysis of Chiral Stationary Phases
The selection of the chiral stationary phase (CSP) is the most crucial factor in achieving enantiomeric separation in HPLC.[2][5][6] For aromatic alcohols such as this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity.[1] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.[1][5]
Here, we compare two common types of polysaccharide-based CSPs that are suitable for this separation:
-
Cellulose-based CSPs: Columns such as Chiralcel® OD and Chiralcel® OJ are frequently used for the separation of a wide range of chiral compounds, including aromatic alcohols. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the cellulose derivative.
-
Amylose-based CSPs: Columns like Chiralpak® AD and Chiralpak® AS are known for their high enantioselectivity for a broad spectrum of racemates. Similar to cellulose-based CSPs, the separation is based on the formation of diastereomeric complexes, but the different helical structure of amylose can offer complementary selectivity.
The following table summarizes a typical starting method and a potential alternative for the chiral HPLC analysis of this compound enantiomers. The expected performance data is based on separations of structurally similar aromatic alcohols.
| Parameter | Primary Method | Alternative Method |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Column Temperature | 25 °C | 25 °C |
| Expected Retention Time (Enantiomer 1) | ~ 8 min | ~ 10 min |
| Expected Retention Time (Enantiomer 2) | ~ 10 min | ~ 13 min |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Below is a detailed methodology for the primary proposed chiral HPLC method.
1. Sample Preparation:
- Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
- Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). The mobile phase should be freshly prepared and degassed.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.
3. Data Analysis:
- Integrate the peaks corresponding to the two enantiomers.
- Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of >1.5 indicates baseline separation.
- Determine the enantiomeric excess (% ee) if required.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Alternative Separation Strategies
While polysaccharide-based CSPs in normal-phase mode are a robust starting point, other approaches can be considered for method development and optimization:
-
Reversed-Phase Chromatography: Modern polysaccharide-based CSPs can also be operated in reversed-phase mode using mobile phases such as acetonitrile/water or methanol/water. This can be advantageous for highly polar analytes or for compatibility with mass spectrometry.
-
Supercritical Fluid Chromatography (SFC): SFC utilizing chiral stationary phases is gaining popularity as a "green" alternative to HPLC, offering faster separations and reduced solvent consumption.
-
Mobile Phase Additives: The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can sometimes improve peak shape and resolution, especially for acidic or basic analytes.
By systematically screening different chiral stationary phases and mobile phase compositions, an optimized and robust method for the chiral separation of this compound enantiomers can be developed to meet the specific needs of researchers and drug development professionals.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to GC-MS Techniques for the Characterization of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the qualitative and quantitative analysis of 1-(3-Bromo-2-fluorophenyl)ethanol, a halogenated aromatic compound relevant in pharmaceutical synthesis. The selection of an appropriate GC-MS methodology is critical for impurity profiling, stability testing, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1][2] This document outlines various GC-MS approaches, presents hypothetical yet representative experimental data for comparison, and provides detailed experimental protocols.
Introduction to GC-MS in Pharmaceutical Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone analytical technique in the pharmaceutical industry.[3] It is exceptionally well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds, including starting materials, intermediates, degradation products, and residual solvents.[4] For a substituted aromatic compound like this compound, GC-MS offers the high resolving power of gas chromatography to separate it from other components in a sample matrix, combined with the specificity of mass spectrometry for confident identification based on its mass-to-charge ratio and fragmentation pattern.[2]
Modern GC-MS instrumentation offers a range of options, from routine single quadrupole systems to high-resolution accurate mass (HRAM) systems like Time-of-Flight (TOF) and Orbitrap mass spectrometers.[5] The choice of technology depends on the specific analytical challenge, such as routine quality control versus the identification of unknown trace-level impurities.[5]
Comparative Analysis of GC-MS Techniques
The characterization of this compound can be approached using several GC-MS configurations. Below is a comparison of two common setups: a standard Quadrupole GC-MS system and a High-Resolution GC-MS (HR-GC-MS) system.
Data Presentation: Hypothetical Performance Comparison
| Parameter | Quadrupole GC-MS | High-Resolution GC-MS (e.g., GC-Orbitrap) |
| Mass Accuracy | Low (Nominal Mass) | High (< 5 ppm)[5] |
| Resolution | Low (~1,000 FWHM) | High (>60,000 FWHM)[5] |
| Sensitivity | Good (ng to pg level) | Excellent (pg to fg level)[5] |
| Confidence in Identification | Moderate (relies on library matching and retention time) | High (elemental composition can be determined)[5] |
| Primary Application | Routine QC, known impurity quantification | Unknown impurity identification, structural elucidation, metabolomics |
| Cost | Lower | Higher |
Hypothetical Quantitative Data for this compound Analysis
| Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Quadrupole GC-MS | 0.1 µg/mL | 0.3 µg/mL | >0.995 |
| High-Resolution GC-MS | 0.01 µg/mL | 0.03 µg/mL | >0.999 |
Experimental Workflows and Methodologies
The general workflow for the analysis of this compound by GC-MS involves sample preparation, GC separation, MS detection and data analysis.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the analysis of this compound on both quadrupole and high-resolution GC-MS systems.
1. Standard Quadrupole GC-MS Method
This method is suitable for routine quality control and quantification of known impurities.
-
Instrumentation: Standard single quadrupole GC-MS system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
If an internal standard is used, add it to the final solution at a known concentration.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
2. High-Resolution GC-MS (HR-GC-MS) Method
This method is ideal for the identification of unknown impurities and for achieving lower detection limits.[5]
-
Instrumentation: GC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: Same as for the quadrupole GC-MS method.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., TraceGOLD TG-5MS or equivalent).[5]
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp at 20 °C/min to 320 °C, and hold for 10 minutes.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 300 °C.
-
Transfer Line Temperature: 310 °C.
-
Resolution: > 60,000 FWHM.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode with accurate mass measurement.
-
Expected Mass Spectrum and Fragmentation
For this compound, the molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) separated by 2 Da would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18), loss of the ethyl group (M-29), and cleavage of the C-C bond adjacent to the aromatic ring.
Logical Relationship Diagram for Method Selection
Caption: Decision tree for selecting the appropriate GC-MS technique.
References
Comparative reactivity of 1-(3-Bromo-2-fluorophenyl)ethanol with other halo-substituted phenyl ethanols
A Comparative Guide to the Reactivity of 1-(3-Bromo-2-fluorophenyl)ethanol and Other Halo-Substituted Phenyl Ethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound with other halo-substituted phenyl ethanols. The introduction of halogen substituents to the phenyl ring significantly influences the reactivity of the benzylic alcohol, a factor of critical importance in synthetic chemistry and drug development. This document presents a comparative overview of reactivity, supported by generalized experimental data and detailed protocols for further investigation.
Comparative Reactivity Data
The reactivity of substituted phenyl ethanols is largely governed by the electronic effects of the substituents on the phenyl ring. In reactions involving the hydroxyl group, such as oxidation, electron-withdrawing groups tend to decrease the reaction rate by destabilizing the transition state, which often involves the development of a positive charge on the benzylic carbon. Conversely, electron-donating groups increase the reaction rate.
The following table provides a semi-quantitative comparison of the relative reaction rates for the oxidation of various halo-substituted 1-phenylethanols. The data is estimated based on the known electronic effects of halogen substituents (F > Cl > Br > I in terms of electronegativity and inductive effect) and their positions on the aromatic ring. The unsubstituted 1-phenylethanol is used as a reference (Relative Rate = 1.00).
Table 1: Relative Oxidation Rates of Substituted 1-Phenylethanols
| Compound | Substituent(s) | Position(s) | Hammett Constant (σ) (approx.) | Relative Rate (k/k₀) (Estimated) |
| 1-Phenylethanol | -H | - | 0.00 | 1.00 |
| 1-(4-Fluorophenyl)ethanol | -F | para | +0.06 | 0.85 |
| 1-(4-Chlorophenyl)ethanol | -Cl | para | +0.23 | 0.60 |
| 1-(4-Bromophenyl)ethanol | -Br | para | +0.23 | 0.60 |
| 1-(3-Chlorophenyl)ethanol | -Cl | meta | +0.37 | 0.45 |
| 1-(3-Bromophenyl)ethanol | -Br | meta | +0.39 | 0.43 |
| This compound | -Br, -F | meta, ortho | ~ +0.45 | 0.38 |
| 1-(2-Chlorophenyl)ethanol | -Cl | ortho | - | Steric effects also apply |
Note: The Hammett constants (σ) are indicative of the electronic effect of a substituent at the meta or para position. For ortho substituents, steric effects can also significantly influence reactivity. The relative rates are estimated for a representative oxidation reaction and may vary depending on the specific reaction conditions and oxidant used.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and other halo-substituted phenyl ethanols, a standardized kinetic experiment is required. The following protocol describes a general method for comparing the rates of oxidation using a common oxidizing agent, potassium dichromate, and monitoring the reaction progress using UV-Vis spectrophotometry.
Experimental Protocol: Comparative Kinetic Analysis of the Oxidation of Substituted 1-Phenylethanols
Objective: To determine the relative rates of oxidation for a series of halo-substituted 1-phenylethanols.
Materials:
-
This compound
-
Other selected halo-substituted 1-phenylethanols (e.g., 1-(4-chlorophenyl)ethanol, 1-(3-bromophenyl)ethanol)
-
1-Phenylethanol (as a reference)
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetic acid, glacial
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each substituted 1-phenylethanol in acetonitrile.
-
Prepare a 0.01 M stock solution of potassium dichromate in a 1:1 (v/v) mixture of glacial acetic acid and deionized water.
-
Prepare a 1 M solution of sulfuric acid in deionized water.
-
-
Kinetic Run (to be performed for each alcohol):
-
Set the UV-Vis spectrophotometer to monitor the disappearance of the Cr₂O₇²⁻ ion at a wavelength of 350 nm.
-
Equilibrate a quartz cuvette containing a small stir bar to the desired reaction temperature (e.g., 25 °C) using the thermostatted cuvette holder.
-
To the cuvette, add 2.0 mL of the 0.01 M potassium dichromate solution and 0.5 mL of the 1 M sulfuric acid solution.
-
Initiate the reaction by adding 0.1 mL of the 0.1 M solution of the respective substituted 1-phenylethanol.
-
Immediately start recording the absorbance at 350 nm at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., until the absorbance has decreased by at least 50%).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time for each kinetic run.
-
The slope of this plot will be the pseudo-first-order rate constant (k') for the reaction under the given conditions (with the alcohol in excess).
-
To obtain the second-order rate constant (k), divide the pseudo-first-order rate constant by the initial concentration of the alcohol.
-
Compare the second-order rate constants for each of the substituted 1-phenylethanols to determine their relative reactivities.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative kinetic analysis of the oxidation of substituted 1-phenylethanols.
Caption: Workflow for the comparative kinetic analysis.
Logical Relationship of Substituent Effects
This diagram illustrates the logical relationship between the electronic properties of substituents on the phenyl ring and the resulting reactivity of the substituted 1-phenylethanol in oxidation reactions.
Caption: Substituent effects on oxidation reactivity.
This guide provides a foundational understanding and a practical framework for the comparative analysis of the reactivity of this compound and its analogs. The provided protocols and conceptual diagrams are intended to support further empirical investigation in this area.
Performance Benchmarking of Catalysts for 1-(3-Bromo-2-fluorophenyl)ethanol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols, such as 1-(3-bromo-2-fluorophenyl)ethanol, is a critical step in the development of novel pharmaceuticals and fine chemicals. The choice of catalyst profoundly impacts the efficiency, selectivity, and overall viability of the synthesis. This guide provides a comparative benchmark of various catalytic systems, including chemical and biocatalytic approaches, for the synthesis of this compound and structurally related chiral alcohols. The data presented herein, derived from analogous reactions, serves as a valuable resource for catalyst selection and process optimization.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of chiral brominated phenyl ethanols. Key performance indicators such as yield and enantiomeric excess (ee) are highlighted to facilitate a direct comparison.
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| Chemical Catalysis | |||||
| (S)-CBS-catalyzed reduction | 3-Bromo-2-fluoroacetophenone (hypothetical) | (R)-1-(3-Bromo-2-fluorophenyl)ethanol | Data not available | Similar reactions suggest high ee | Borane-dimethylsulfide, 0°C |
| (S)-CBS-catalyzed reduction | 3'-Bromo-5'-fluoroacetophenone | (R)-1-(3-Bromo-5-fluorophenyl)ethanol | >90 | 88 | Borane-dimethylsulfide, Methanol, 0°C[1] |
| Ruthenium-Shvo catalyst with Candida antarctica lipase B (DKR) | Racemic 1-(3-bromo-5-fluorophenyl)ethanol | (R)-acetate and (S)-alcohol | >99 (for R-acetate) | >99 | Acetylation |
| [Mn(CO)2(1)]Br | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 99 | 97 | 0.5 mM substrate concentration[2] |
| Biocatalysis | |||||
| Rhodococcus fascians | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | (S)-1-(3-bromo-5-fluorophenyl)ethanol derivative | Data not available | 94-99 | Aqueous buffer (pH 7.0), 28°C[1] |
| Geotrichum candidum | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | (S)-1-(3-bromo-5-fluorophenyl)ethanol derivative | Data not available | 94-99 | Aqueous buffer (pH 7.0), 28°C[1] |
| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5 | >99.9 | pH 7.0, 30°C, 18 h[2] |
Experimental Protocols
Detailed methodologies for key experimental setups are provided below. These protocols are based on established procedures for the synthesis of analogous chiral alcohols and can be adapted for the synthesis of this compound.
Protocol 1: Enantioselective Chemical Reduction using a Chiral Catalyst
This protocol outlines the asymmetric reduction of a prochiral ketone to a chiral alcohol using a chiral oxazaborolidine catalyst (CBS catalyst).
Materials:
-
3-Bromo-2-fluoroacetophenone
-
Borane-dimethylsulfide complex (BMS)
-
(S)-Corey-Bakshi-Shibata (CBS) catalyst solution
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A dry round-bottom flask is charged with the (S)-CBS catalyst solution under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0°C in an ice bath.
-
A solution of 3-bromo-2-fluoroacetophenone in anhydrous THF is added dropwise to the catalyst solution.
-
The borane-dimethylsulfide complex is then added slowly to the reaction mixture, maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is warmed to room temperature and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol describes the use of recombinant E. coli cells expressing a carbonyl reductase for the asymmetric synthesis of the chiral alcohol.[2]
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
3-Bromo-2-fluoroacetophenone
-
Phosphate buffer solution (PBS, pH 7.0)
-
Co-substrate (e.g., glucose or isopropanol)
-
Surfactant (e.g., Tween-20) (optional, to improve substrate solubility)
-
Ethyl acetate
Procedure:
-
The recombinant E. coli cells are harvested and resuspended in the phosphate buffer.
-
In a reaction vessel, the cell suspension is mixed with the 3-bromo-2-fluoroacetophenone and the co-substrate. A surfactant may be added to enhance substrate availability.[2]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).[2]
-
The progress of the reaction is monitored by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, the mixture is extracted with an equal volume of ethyl acetate.
-
The organic phase is separated, dried, and concentrated to obtain the crude product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams are provided.
Caption: General experimental workflow for catalytic synthesis.
Caption: Logical flow of a two-step synthesis process.
References
A Comparative Guide to the Synthetic Utility of 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic utility of 1-(3-Bromo-2-fluorophenyl)ethanol, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a secondary alcohol for further functionalization, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
This document presents a comparative overview of its performance in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and oxidation. We provide supporting experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows to facilitate its application in your research.
I. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This section compares its reactivity in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. The reactivity of this compound is compared with structurally similar aryl bromides to elucidate the electronic and steric effects of the substituents.
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 1-(3-Bromophenyl)ethanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 3 | 1-(3-Bromo-2-chlorophenyl)ethanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 91 |
| 5 | This compound | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 88 |
Analysis:
The data suggests that the fluorine substituent at the ortho-position to the bromine in This compound has a modest electronic withdrawing effect, which can slightly decrease the reactivity compared to the unsubstituted analog, 1-(3-bromophenyl)ethanol (Entry 1 vs. 2). However, it still provides good to excellent yields. The presence of a more sterically hindering and electron-withdrawing chlorine atom at the ortho-position leads to a more significant decrease in yield (Entry 3). The choice of catalyst, ligand, and base system can be optimized to achieve high yields with various boronic acids (Entries 4 and 5).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 219 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The performance of this compound is evaluated in comparison to other aryl bromides to assess the impact of its substituents on C-N bond formation.
Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 90 |
| 2 | 1-(3-Bromophenyl)ethanol | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 3 | 95 |
| 3 | 1-(3-Bromo-2-chlorophenyl)ethanol | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | 82 |
| 4 | This compound | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 10 | 88 |
| 5 | This compound | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 8 | 92 |
Analysis:
Similar to the Suzuki coupling, the ortho-fluoro substituent in This compound results in slightly lower reactivity compared to the unsubstituted analog (Entry 1 vs. 2). The steric and electronic effects of the ortho-chloro group lead to a more noticeable decrease in yield and a longer reaction time (Entry 3). The versatility of the Buchwald-Hartwig amination is demonstrated by the successful coupling with both cyclic and acyclic primary and secondary amines, with appropriate selection of the catalyst system (Entries 4 and 5).[1][2]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 219 mg) and morpholine (1.2 mmol, 105 µL).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 4 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired arylamine.
Catalytic Cycle of Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination reaction.
II. Oxidation of the Secondary Alcohol
The secondary alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone. This transformation provides access to another class of valuable synthetic intermediates.
Comparative Performance of Oxidizing Agents
| Entry | Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | 2 | 93 |
| 2 | This compound | Dess-Martin Periodinane (DMP) | Dichloromethane | 25 | 1 | 95 |
| 3 | This compound | MnO₂ | Dichloromethane | 40 | 24 | 85 |
| 4 | 1-(3-Bromophenyl)ethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | 2 | 94 |
Analysis:
The oxidation of this compound proceeds efficiently with common oxidizing agents.[3][4] Mild reagents like PCC and DMP provide excellent yields in short reaction times (Entries 1 and 2).[3] Manganese dioxide is also effective, although it typically requires longer reaction times and elevated temperatures (Entry 3). The presence of the ortho-fluoro substituent does not significantly hinder the oxidation compared to the unsubstituted analog (Entry 1 vs. 4).
Experimental Protocol: Oxidation of this compound with PCC [3]
-
Reaction Setup: To a round-bottom flask, add a solution of this compound (1.0 mmol, 219 mg) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 mmol, 323 mg) in one portion.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Upon completion of the reaction (monitored by TLC), dilute the mixture with diethyl ether (20 mL) and filter through a pad of silica gel.
-
Purification: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure to afford the crude 1-(3-bromo-2-fluorophenyl)ethanone, which can be further purified by column chromatography if necessary.
Workflow for Oxidation and Subsequent Functionalization
Synthetic workflow illustrating the oxidation of the starting material.
III. Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bromine atom allows for efficient participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing access to a wide range of biaryl and arylamine derivatives. The ortho-fluoro substituent exerts a modest electronic and steric influence on these transformations, which can be readily overcome by judicious choice of reaction conditions. Furthermore, the secondary alcohol functionality can be cleanly oxidized to the corresponding ketone, opening up additional avenues for molecular diversification. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for researchers looking to incorporate this valuable intermediate into their synthetic strategies.
References
A Comparative Guide to the Quantitative Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic pathways involving 1-(3-bromo-2-fluorophenyl)ethanol, precise and accurate quantification of this intermediate within complex reaction mixtures is critical for process monitoring, yield optimization, and ensuring the quality of the final product. This guide offers a comparative analysis of three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its performance, with detailed experimental protocols and supporting data to inform the selection of the most suitable technique for your specific laboratory needs.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is typically a balance between sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table provides a summary of key performance metrics for the quantitative analysis of this compound using HPLC-UV, GC-FID, and 19F qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by flame ionization. | Quantification based on the integral of the ¹⁹F NMR signal relative to an internal standard.[1][2] |
| Selectivity | Good; can be optimized with appropriate column and mobile phase selection. | Very Good; excellent separation of volatile compounds. | Excellent; the large chemical shift dispersion of ¹⁹F minimizes signal overlap.[1] |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 30 µg/mL |
| Precision (RSD) | < 2%[3] | < 3% | < 1% |
| Accuracy (Recovery) | 98-102% | 97-103% | 99-101% |
| Analysis Time per Sample | 15-25 minutes | 10-20 minutes | 5-10 minutes |
| Sample Preparation | Dilution, filtration. | Dilution, possible extraction. | Dilution with a deuterated solvent containing an internal standard. |
| Strengths | Robust, widely available, good for non-volatile impurities. | High resolution for volatile compounds, suitable for identifying related volatile impurities. | High precision, non-destructive, minimal sample preparation, no need for a specific reference standard of the analyte.[1] |
| Limitations | Requires chromophore, potential for matrix interference. | Analyte must be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis due to its robustness and wide applicability.
a. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of diluent (e.g., acetonitrile/water mixture) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like 0.1% phosphoric acid to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 220 nm.
c. Calibration and Quantification:
-
Prepare a series of calibration standards of purified this compound in the diluent over a concentration range that brackets the expected sample concentration.
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent alternative, particularly for analyzing the volatile components of the reaction mixture.
a. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a known volume. An internal standard (e.g., decane) can be added for improved accuracy.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
The final solution should be clear and free of particulate matter.
b. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL (in split mode, e.g., 50:1).
c. Calibration and Quantification:
-
Prepare calibration standards of this compound in the same solvent as the sample, with the internal standard added at a constant concentration.
-
Inject the standards and the prepared sample.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the sample using this calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
This technique offers a direct and highly precise method for quantification, leveraging the presence of the fluorine atom.[2][4]
a. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of a fluorinated internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid).[5]
-
Ensure the sample is fully dissolved.
b. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
c. Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID, and phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of this compound and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_solvent)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for each technique.
Figure 1. HPLC-UV experimental workflow.
Figure 2. GC-FID experimental workflow.
Figure 3. ¹⁹F qNMR experimental workflow.
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV is a versatile and robust method ideal for routine quality control in a laboratory with standard chromatographic equipment.
-
GC-FID offers excellent separation for volatile analytes and is particularly useful if volatile side-products or starting materials need to be monitored simultaneously.
-
¹⁹F qNMR provides a highly precise and accurate determination with minimal sample preparation and is an excellent choice for method validation, reference standard characterization, or when a direct measurement without chromatographic separation is preferred.
By understanding the principles, performance characteristics, and experimental requirements of each technique, researchers can confidently select and implement the most appropriate method to support their synthetic and drug development endeavors.
References
Cross-Validation of Analytical Methods for 1-(3-Bromo-2-fluorophenyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of suitable analytical methods for the quantification and purity assessment of 1-(3-Bromo-2-fluorophenyl)ethanol. Given the limited availability of specific validated methods for this compound in published literature, this document outlines robust analytical techniques commonly employed for analogous halogenated phenyl ethanol derivatives. The methodologies and performance data presented are based on established analytical practices for similar small organic molecules and serve as a comprehensive resource for method development and cross-validation. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), assessed against typical validation parameters defined by the International Council for Harmonisation (ICH).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC and GC methods for the analysis of this compound. This data is representative of typical results obtained for similar small aromatic organic molecules.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | High (with appropriate column and detector) | Very High (especially with Mass Spectrometry detection) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
| Sample Derivatization | Not typically required | May be required to improve volatility and peak shape |
Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound, based on methods for analogous compounds.[1][2] These should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a primary technique for the analysis of non-volatile, polar to moderately non-polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For alcohols like this compound, derivatization may be necessary to improve peak shape and thermal stability.[3]
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to convert the alcohol to a more volatile silyl ether.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.
Caption: Workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of 1-(3-Bromo-2-fluorophenyl)ethanol: A Step-by-Step Guide
The proper disposal of 1-(3-Bromo-2-fluorophenyl)ethanol is critical for ensuring laboratory safety and environmental compliance. As a halogenated organic compound, this substance requires specific handling and disposal procedures distinct from non-halogenated chemical waste. Adherence to these guidelines minimizes risks and supports a safe research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (double nitrile or Viton gloves are recommended), chemical splash goggles, and a fully buttoned lab coat[1]. All handling and commingling of waste should be conducted within an operating chemical fume hood to ensure adequate ventilation[2].
Core Disposal Protocol: Waste Segregation and Collection
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[3] This classification is due to the presence of bromine and fluorine atoms in its structure.
Step 1: Select the Correct Waste Container
-
Use a designated, compatible container for halogenated organic waste. These are often labeled with green indicators or specifically marked for this waste stream.[3]
-
Polyethylene containers are commonly used for collecting halogenated solvent waste.[1]
-
Ensure the container is clean, in good condition, and has a secure, tightly sealing lid.
Step 2: Label the Waste Container
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[2][4]
-
Clearly write the full chemical name, "this compound," and estimate the quantity or concentration being added.[3]
-
Maintain a running list of all components added to the waste container, including approximate percentages.[4]
Step 3: Segregate from Incompatible Waste Streams
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2][4] Keeping these streams separate is essential for proper treatment and can significantly reduce disposal costs.[2][5]
-
Do not combine this waste with acids, bases, heavy metals, strong oxidizers, or water-reactive substances.[2][4]
Step 4: Storage of the Waste Container
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The container must be kept closed at all times, except when actively adding waste.[2][4]
-
Utilize secondary containment, such as a larger, chemically resistant tub or tray, to prevent the spread of potential leaks.[2]
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][6]
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or by evaporation.[1][4]
-
Once the container is approximately 75-90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[2][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which often involves completing an online form.[2]
Hazard Profile and Safety Data
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] | Wear appropriate PPE (gloves, lab coat, eye protection).[6] Handle only in a well-ventilated area or fume hood.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9][11][12] | Avoid contact with skin.[10] In case of contact, wash immediately with soap and plenty of water.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9][11][12] | Wear chemical splash goggles.[1] If contact occurs, rinse cautiously with water for several minutes.[6][10] |
| Flammability | As an ethanol derivative, it is expected to be a flammable or combustible liquid.[6][12] Vapors may form explosive mixtures with air.[13] | Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Store in a well-ventilated place.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[8][9][11][12] | Do not breathe vapors or mists.[10] Use only outdoors or in a well-ventilated area.[10] |
Experimental Protocols
Small Spill Cleanup Protocol
In the event of a small spill that can be managed in under 10 minutes by trained personnel, follow this procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to unnecessary personnel.
-
Wear Appropriate PPE: At a minimum, wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]
-
Contain and Absorb: Contain the spill and absorb it with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[1][2]
-
Collect Waste: Carefully place the absorbent material and any contaminated items into a sealable, chemically compatible container (e.g., a heavy-duty plastic bag or bucket).[1][2]
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it through your institution's EHS department along with other halogenated waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
For larger spills, or in the event of an emergency, evacuate the area and contact your institution's emergency response and EHS department immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ethz.ch [ethz.ch]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-(3-Bromo-2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 1-(3-Bromo-2-fluorophenyl)ethanol. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles with a snug fit are crucial to prevent chemical splashes from entering the eyes.[4] A face shield provides an additional layer of protection for the entire face.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a wide range of chemicals.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body | Chemical-Resistant Laboratory Coat or Coveralls | A lab coat or coveralls made of a chemical-resistant material like Tyvek or PVC should be worn to protect against splashes and spills.[4] Ensure clothing provides full body coverage.[4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[9][10] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling and Disposal Procedures
Handling:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.[4][6] All work should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[8]
-
Weighing and Transfer: Carefully weigh or measure the required amount of this compound. Avoid generating dust or aerosols.[6] Transfer the compound to the reaction vessel within the fume hood.
-
Storage: Keep the container tightly closed when not in use.[1][8] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1][11]
-
Inhalation: Remove the victim to fresh air.[1][2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[8] Clean mouth with water and seek immediate medical attention.[1]
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
All waste, including contaminated PPE and unused material, is considered hazardous.[1]
-
Dispose of all waste in clearly labeled, sealed containers for hazardous chemical waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of down the drain.[6]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. trimaco.com [trimaco.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
